

Measuring Mazdutide's Effect on Food Intake in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Mazdutide
CAS No.:	2259884-03-0
Cat. No.:	B15606927

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mazdutide (also known as IBI362) is a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon receptors, representing a promising therapeutic avenue for metabolic disorders such as obesity and type 2 diabetes. Its mechanism of action is designed to leverage the synergistic effects of both pathways to suppress appetite, increase energy expenditure, and improve glycemic control.^[1] These application notes provide detailed protocols for investigating the effects of **mazdutide** on food intake in various rodent models, offering a comprehensive guide for preclinical efficacy and mechanistic studies.

Mechanism of Action: Dual Receptor Agonism

Mazdutide's primary effect on food intake is mediated through its action on two key receptors in metabolic regulation:

- **GLP-1 Receptor (GLP-1R) Activation:** As a GLP-1R agonist, **mazdutide** mimics the action of the native incretin hormone GLP-1.^[2] Activation of GLP-1R in the brain, particularly in the

hypothalamus and hindbrain, promotes satiety and reduces appetite.[2] Peripherally, it slows gastric emptying, further contributing to a feeling of fullness and a reduction in overall food consumption.[3]

- Glucagon Receptor (GCGR) Activation: Simultaneously, **mazdutide** activates the glucagon receptor. While glucagon is traditionally known for its role in increasing blood glucose, its activation in the context of a dual agonist is thought to contribute to weight loss by increasing energy expenditure and enhancing hepatic fat metabolism.[3][4]

The combined activation of these two pathways is hypothesized to produce a more potent and sustained reduction in food intake and body weight compared to single GLP-1 receptor agonists.

Signaling Pathways

The binding of **mazdutide** to the GLP-1 and glucagon receptors initiates intracellular signaling cascades, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and other downstream effectors that ultimately mediate the physiological responses of reduced appetite and increased energy expenditure.



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Mazdutide Dual Receptor Signaling Pathways

Data Presentation: Effects on Food Intake and Body Weight

The following tables summarize the quantitative effects of **mazdutide** on food intake and body weight in various rodent models.

Table 1: Effects of **Mazdutide** in db/db Mice

Dose (µg/kg)	Route of Administration	Frequency	Duration	Change in Food Intake	Change in Body Weight	Reference
50	Subcutaneous (SC)	Once every three days	12 weeks	Dose-dependent reduction	Significant reduction vs. control	[5]
100	Subcutaneous (SC)	Once every three days	12 weeks	Dose-dependent reduction	Significant reduction vs. control	[5]
200	Subcutaneous (SC)	Once every three days	12 weeks	Strongest anorectic effect	-18.3% vs. control	[5]

Table 2: Effects of **Mazdutide** in Diet-Induced Obese (DIO) Rodents

Rodent Model	Dose	Route of Administration	Frequency	Duration	Change in Food Intake	Change in Body Weight	Reference
DIO Mice	Data not publicly available	Subcutaneous (SC)	Not specified	Not specified	Expected dose-dependent reduction	Expected dose-dependent reduction	N/A
DIO Rats	Data not publicly available	Subcutaneous (SC)	Not specified	Not specified	Expected dose-dependent reduction	Expected dose-dependent reduction	N/A

 Table 3: Effects of **Mazdutide** in ob/ob Mice

Dose	Route of Administration	Frequency	Duration	Change in Food Intake	Change in Body Weight	Reference
Data not publicly available	Subcutaneous (SC)	Not specified	Not specified	Expected dose-dependent reduction	Expected dose-dependent reduction	N/A

Note: While specific quantitative data for **mazdutide** in DIO and ob/ob models are not readily available in the public domain, studies with other dual GLP-1/glucagon receptor agonists have shown significant reductions in food intake and body weight in these models.

Experimental Protocols

Detailed methodologies for key experiments to assess **mazdutide**'s effect on food intake in rodents are provided below.

Protocol 1: Evaluation of Mazdutide in Genetically Obese (db/db) Mice

Objective: To determine the dose-dependent effect of **mazdutide** on food intake and body weight in a model of genetic obesity and type 2 diabetes.

Materials:

- Male db/db mice (8 weeks old)
- **Mazdutide** (lyophilized powder)
- Sterile saline for reconstitution
- Standard rodent chow
- Metabolic cages for individual housing and monitoring
- Animal scale
- Subcutaneous injection supplies

Procedure:

- **Acclimation:** Acclimate mice to individual housing in metabolic cages for at least 3 days prior to the start of the experiment. Allow ad libitum access to standard chow and water.
- **Baseline Measurements:** Record baseline body weight and daily food and water intake for each mouse for 3 consecutive days.
- **Randomization:** Randomize mice into treatment groups (e.g., vehicle control, **mazdutide** 50 µg/kg, 100 µg/kg, 200 µg/kg).
- **Drug Administration:** Reconstitute **mazdutide** in sterile saline to the desired concentrations. Administer **mazdutide** or vehicle via subcutaneous injection once every three days for a period of 12 weeks.[5]
- **Monitoring:**

- Record body weight daily or at least three times per week.
- Measure daily food and water intake.
- Observe animals for any clinical signs of adverse effects.
- Data Analysis: Calculate the average daily food intake and the percentage change in body weight from baseline for each treatment group. Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.

Protocol 2: Induction and Treatment of Diet-Induced Obesity (DIO) in Mice

Objective: To evaluate the efficacy of **mazdutide** in a model that mimics human obesity caused by a high-fat diet.

Materials:

- Male C57BL/6J mice (6-8 weeks old)
- High-fat diet (HFD; e.g., 45-60% kcal from fat)
- Standard chow diet
- **Mazdutide**
- Vehicle control
- Other materials as listed in Protocol 1

Procedure:

- Obesity Induction:
 - Divide mice into two groups: one receiving a standard chow diet and the other a high-fat diet.
 - Maintain mice on their respective diets for 8-12 weeks to induce obesity in the HFD group.

- Monitor body weight weekly. The DIO phenotype is confirmed when the HFD group has a significantly higher body weight than the chow-fed group.
- Treatment Phase:
 - Once the DIO phenotype is established, randomize the obese mice into treatment groups (e.g., vehicle, **mazdutide** low dose, **mazdutide** high dose).
 - Follow steps 2-6 as outlined in Protocol 1 for baseline measurements, drug administration, monitoring, and data analysis.

Protocol 3: Acute Food Intake Study

Objective: To assess the immediate effects of a single dose of **mazdutide** on food consumption.

Materials:

- Rodent model of choice (e.g., lean, DIO, or genetically obese mice or rats)
- **Mazdutide**
- Vehicle control
- Automated food intake monitoring system or manual measurement tools
- Other materials as listed in Protocol 1

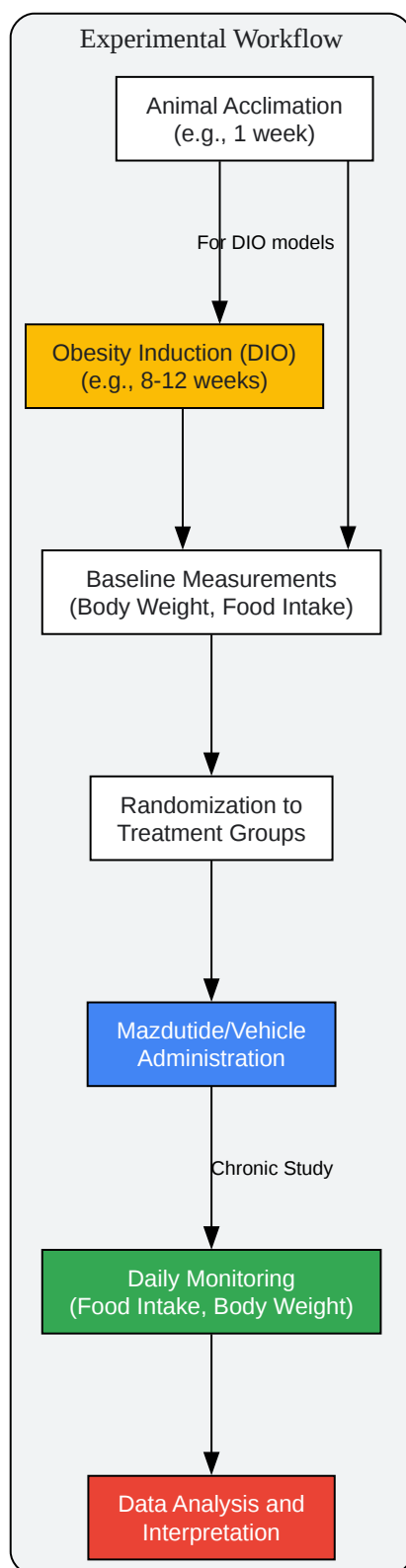
Procedure:

- Acclimation and Fasting: Acclimate animals to the testing environment. Fast animals overnight (approximately 16 hours) with free access to water to ensure a robust feeding response.
- Drug Administration: At the beginning of the dark cycle, administer a single dose of **mazdutide** or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).

- Food Presentation: Immediately after injection, provide a pre-weighed amount of standard chow.
- Food Intake Measurement: Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
- Data Analysis: Compare the cumulative food intake between the **mazdutide**-treated and vehicle-treated groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

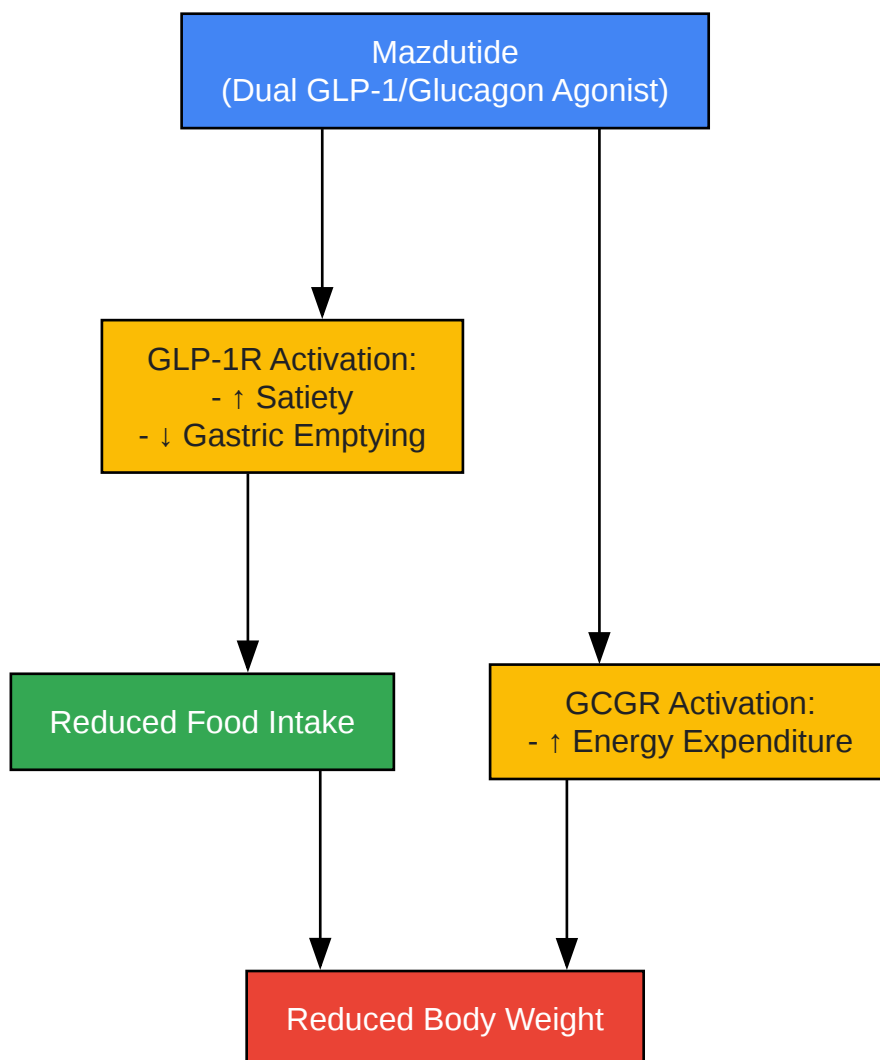
Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating **mazdutide**'s effect on food intake and the logical relationship of its dual agonism.



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Typical Experimental Workflow



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Logical Relationship of **Mazdutide's** Dual Agonism

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- [To cite this document: BenchChem. \[Measuring Mazdutide's Effect on Food Intake in Rodents: Application Notes and Protocols\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b15606927/docs#measuring-mazdutide-s-effect-on-food-intake-in-rodents-application-notes-and-protocols\]](#)

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